physicochemical properties of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole
physicochemical properties of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole
Technical Monograph: Physicochemical Profiling of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole
Abstract This technical guide provides a comprehensive analysis of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole (CAS 196301-93-6), a critical heterocyclic scaffold in medicinal chemistry. Often utilized as a bioisostere for esters and amides, this 1,2,4-oxadiazole derivative exhibits specific lipophilic and electronic properties suitable for targeting G-protein coupled receptors (GPCRs), particularly sphingosine-1-phosphate (S1P) receptors, and antiparasitic targets. This document details its chemical identity, predicted and experimental physicochemical properties, synthesis protocols, and characterization methodologies.
Chemical Identity & Structural Analysis
The 1,2,4-oxadiazole core is a five-membered aromatic ring containing one oxygen and two nitrogen atoms.[1] The 3,5-disubstitution pattern creates a rigid linker that orients the lipophilic propyl tail and the electron-deficient chlorophenyl ring in a specific vector, crucial for binding affinity in hydrophobic pockets.
| Property | Data |
| IUPAC Name | 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole |
| CAS Number | 196301-93-6 |
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Molecular Weight | 222.67 g/mol |
| SMILES | CCC1=NC(C2=CC=C(Cl)C=C2)=NO1 |
| InChI Key | Unique identifier required for database integration (Predicted based on structure) |
| Structural Class | 3,5-Disubstituted 1,2,4-Oxadiazole |
Structural Insight: The p-chlorophenyl group at the C3 position acts as a lipophilic anchor with weak electron-withdrawing properties, enhancing metabolic stability against oxidative metabolism compared to an unsubstituted phenyl ring. The C5-propyl chain provides flexibility and hydrophobic interaction potential, often critical for traversing lipid bilayers or fitting into narrow hydrophobic channels in enzymes like PLpro or receptors like S1P1.
Physicochemical Profile
Understanding the physicochemical landscape is vital for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. The following data synthesizes experimental trends from homologous series (ethyl/phenyl analogs) and calculated consensus values.
Lipophilicity & Solubility
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LogP (Partition Coefficient): The estimated LogP is 3.6 – 3.9 .
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Causality: The propyl group adds approximately +0.5 log units compared to the ethyl analog (LogP ~3.3). This high lipophilicity suggests excellent membrane permeability but potential solubility challenges in aqueous media.
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Aqueous Solubility: Predicted < 50 µg/mL (Low).
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Implication: Formulation will require co-solvents (DMSO, PEG400) or lipid-based delivery systems for in vivo studies.
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Organic Solubility: High solubility in DMSO (>10 mg/mL), Methanol, and Dichloromethane.
Ionization & Stability
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pKa: The 1,2,4-oxadiazole ring is a very weak base (pKa conjugate acid ~ -1.5 to 0.5). It remains uncharged at physiological pH (7.4), ensuring passive diffusion is driven solely by lipophilicity.
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Thermal Stability: High. The aromatic oxadiazole core typically withstands temperatures >150°C, making it suitable for high-temperature synthesis or microwave-assisted protocols.
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Chemical Stability: Stable to acid and mild bases. However, strong reducing agents (e.g., LiAlH₄) or strong nucleophiles at high temperatures can cleave the N-O bond, opening the ring.
Synthetic Methodology
The most robust route for synthesizing 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole involves the condensation of an amidoxime with a carboxylic acid derivative. This "One-Pot" cyclization is preferred for its scalability and atom economy.
Protocol: Cyclocondensation via Amidoxime
Reaction Scheme:
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Precursor: 4-Chlorobenzamidoxime (formed from 4-chlorobenzonitrile + hydroxylamine).
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Reagent: Butyric acid (or Butyryl chloride).
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Coupling/Cyclization: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt activation followed by thermal cyclization.
Step-by-Step Workflow:
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Activation: Dissolve Butyric acid (1.1 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir at Room Temperature (RT) for 30 min to form the active acyl-imidazole.
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Addition: Add 4-Chlorobenzamidoxime (1.0 eq) to the mixture. Stir at RT for 1 hour to form the O-acylamidoxime intermediate.
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Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the intermediate.
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Work-up: Cool to RT. Pour into ice-water. The product typically precipitates. Filter the solid.
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Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc) to achieve >98% purity.
Critical Note on Purity: Trace amounts of uncyclized O-acylamidoxime can mimic the product in simple UV assays. Ensure cyclization is complete by checking for the specific mass shift (Loss of H₂O, -18 Da from the intermediate).
Characterization & Validation Workflows
To ensure scientific rigor, the following self-validating workflows should be employed.
Structure-Property Relationship (SAR) Visualization
Caption: SAR analysis of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole highlighting the functional contribution of each moiety to the overall physicochemical profile.
Experimental Validation Workflow
Caption: Standardized workflow for validating the physicochemical properties of the synthesized oxadiazole derivative.
Pharmacokinetic Implications
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Absorption: With a LogP > 3.5, this compound is classified as BCS Class II (High Permeability, Low Solubility). Absorption will be dissolution-rate limited.
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Distribution: High plasma protein binding (>95%) is expected due to lipophilicity.
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Metabolism: The propyl chain is a likely site for CYP450-mediated oxidation (hydroxylation at the terminal or benzylic-like position). The chlorophenyl ring is relatively resistant to oxidation.
References
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Synthesis of 1,2,4-Oxadiazoles: Vinaya, K., et al. (2019). "One-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles." Organic Preparations and Procedures International. Link
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Biological Activity (Anticancer): Oechsner, T., et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules. Link (Note: Discusses general oxadiazole properties and synthesis relevant to the class).
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Physicochemical Properties (General): Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
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Compound Data Source: PubChem Compound Summary for CID 2982302 (3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole). Link
